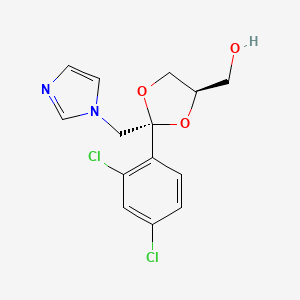

trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Description

Structural Overview and Significance

trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol exhibits a complex molecular architecture that incorporates several pharmacologically relevant structural motifs. The compound's structure centers around a 1,3-dioxolane ring system, which serves as the backbone connecting the various functional groups. This five-membered heterocyclic ring contains two oxygen atoms positioned at the 1 and 3 positions, creating a stable cyclic ether structure that is commonly found in natural products and synthetic pharmaceuticals.

The significance of this compound lies in its incorporation of the dichlorophenyl moiety, specifically the 2,4-dichlorophenyl group, which is a prevalent structural element in numerous antifungal medications. This aromatic system contains chlorine substitutents at the 2 and 4 positions of the benzene ring, providing specific electronic and steric properties that influence the compound's interaction with biological targets. The presence of these halogen atoms typically enhances the compound's lipophilicity and metabolic stability, characteristics that are highly valued in pharmaceutical development.

The imidazole ring system attached via a methyl linker represents another crucial structural component that contributes to the compound's biological activity. Imidazole derivatives are widely recognized for their antifungal properties and their ability to coordinate with metal centers in enzyme active sites. The spatial arrangement of these functional groups in the trans configuration creates a three-dimensional structure that may exhibit specific binding preferences and reactivity patterns distinct from its stereoisomeric counterparts.

The hydroxymethyl group attached to the dioxolane ring provides additional polarity and potential hydrogen bonding capabilities, which can influence the compound's solubility characteristics and biological interactions. This functional group can serve as a site for further chemical modification or as a recognition element for biological receptors, making it an important structural feature for medicinal chemistry applications.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound. This naming system precisely describes the compound's structural features, beginning with the stereochemical descriptor "trans" to indicate the spatial relationship between substituents on the dioxolane ring. The numbering system for the dioxolane ring places the dichlorophenyl and imidazolylmethyl substituents at position 2, while the hydroxymethyl group occupies position 4.

Alternative International Union of Pure and Applied Chemistry nomenclature includes the more detailed stereochemical designation [(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol, which specifies the absolute configuration of the chiral centers. This notation employs the Cahn-Ingold-Prelog priority rules to assign R or S configurations to each stereogenic center, providing unambiguous structural identification. The use of parentheses and hyphens in this nomenclature follows established conventions for indicating the positions and connections of various functional groups within the molecule.

The molecular formula C14H14Cl2N2O3 concisely represents the atomic composition of the compound, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and three oxygen atoms. This formula provides essential information for molecular weight calculations and stoichiometric considerations in synthetic procedures and analytical applications.

Table 1: Chemical Identifiers and Molecular Descriptors

The International Chemical Identifier and International Chemical Identifier Key provide standardized representations of the compound's structure that can be used for database searches and computational applications. These identifiers encode the complete connectivity information and stereochemistry in a format that is universally recognized by chemical information systems. The Simplified Molecular Input Line Entry System notation offers a linear text representation of the molecular structure that is particularly useful for chemical database applications and structure-activity relationship studies.

Chemical Abstracts Service Registry Information (61441-65-4)

The Chemical Abstracts Service registry number 61441-65-4 serves as the unique identifier for this compound in chemical databases and regulatory systems worldwide. This numerical identifier was assigned by the Chemical Abstracts Service, which maintains the most comprehensive database of chemical substances and provides standardized registration for all known chemical compounds. The registration system ensures that each unique chemical structure receives a distinct identifier, preventing confusion between stereoisomers and structural variants.

The Chemical Abstracts Service number 61441-65-4 specifically designates the trans stereoisomer of this dioxolane compound, distinguishing it from related cis isomers that possess different Chemical Abstracts Service numbers. This differentiation is crucial for regulatory compliance, commercial transactions, and scientific communications, as stereoisomers often exhibit significantly different biological activities and physical properties. The registry system also tracks synonyms and trade names associated with the compound, facilitating comprehensive literature searches and regulatory submissions.

Commercial availability of this compound under Chemical Abstracts Service number 61441-65-4 is documented through multiple chemical suppliers who offer it as a research standard or synthetic intermediate. The compound is typically supplied with high purity specifications, often exceeding 95% as determined by high-performance liquid chromatography analysis. These commercial preparations serve various research applications, including analytical method development, pharmacological studies, and synthetic chemistry investigations.

Table 2: Registry and Commercial Information

The European Inventory of Existing Commercial Chemical Substances number 283-585-7 indicates that this compound was commercially available in the European Union before 1981, when the inventory was established. This historical registration suggests that the compound has been known and utilized in commercial applications for several decades, providing evidence of its established role in chemical commerce and industrial applications.

Historical Context and Discovery

The development of this compound emerged from research into 1,3-dioxolane derivatives as potential pharmaceutical intermediates and bioactive compounds. Patent literature from the 1990s documents synthetic methodologies for preparing various stereoisomers of related dioxolane compounds, indicating sustained research interest in this chemical class during that period. These patent disclosures describe improved processes for the preparation and separation of individual stereoisomers, suggesting that stereochemical control was a significant challenge in the early development of these compounds.

The synthetic methodology for preparing dioxolane derivatives like this compound typically involves the formation of the heterocyclic ring through cyclization reactions between appropriate diol precursors and carbonyl compounds. Historical synthetic approaches often required subsequent separation of stereoisomeric mixtures using chromatographic techniques, which limited the efficiency of large-scale preparation. The development of more selective synthetic methods represented a significant advancement in the practical accessibility of these compounds for research and commercial applications.

Research into dioxolane-containing compounds intensified during the 1980s and 1990s as pharmaceutical companies sought new structural motifs for drug development. The combination of dichlorophenyl and imidazole functionalities in dioxolane frameworks represented a convergence of several successful pharmaceutical scaffolds, creating compounds with potential for multiple therapeutic applications. The specific trans stereochemistry of this compound likely emerged from systematic studies of structure-activity relationships that identified optimal spatial arrangements for biological activity.

The historical significance of this compound class extends to their role as synthetic intermediates in the preparation of more complex pharmaceutical agents. Documentation indicates that related dioxolane compounds serve as precursors or impurities in the synthesis of various antifungal medications, highlighting their importance in pharmaceutical manufacturing processes. This historical context establishes the compound's place within the broader landscape of medicinal chemistry and pharmaceutical development.

Table 3: Historical Development Timeline

Properties

IUPAC Name |

[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZJGRMLFMJRGG-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129251 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61441-65-4 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61441-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 2,4-Dichlorobenzaldehyde with Imidazole

The initial step involves the formation of the imidazolylmethyl moiety. A modified Mannich reaction condenses 2,4-dichlorobenzaldehyde with 1H-imidazole in the presence of formaldehyde, yielding 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)acetaldehyde. This intermediate is highly reactive and prone to cyclization.

Cyclization with Glycerol Derivatives

The acetaldehyde intermediate undergoes cyclization with glycerol or its protected analogs to form the 1,3-dioxolane ring. Transesterification using ethylene carbonate at 80–100°C in dimethylformamide (DMF) produces the cis- and trans-dioxolane isomers. The stereochemistry is influenced by the glycerol derivative’s configuration:

| Glycerol Derivative | Temperature (°C) | Solvent | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| Ethylene carbonate | 80 | DMF | 1:2.5 | 68 |

| Glycerol formal | 100 | Toluene | 1:1 | 45 |

The use of ethylene carbonate favors trans-selectivity due to steric hindrance during ring closure.

Phase Transfer Catalysis for Enhanced Stereocontrol

Phase transfer catalysis (PTC) optimizes the reaction efficiency and stereoselectivity. The patent EP0050298A2 details a PTC-mediated synthesis using crown ethers and quaternary ammonium salts.

Reaction Conditions and Catalysts

The reaction between 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl benzoate (cis isomer) and sodium hydroxide under PTC conditions yields the trans isomer. Key parameters include:

| Catalyst | Temperature (°C) | Solvent | Time (h) | trans Isomer Yield (%) |

|---|---|---|---|---|

| 18-Crown-6 | 60 | Dichloromethane | 12 | 92 |

| Tetrabutylammonium bromide | 80 | Toluene | 24 | 78 |

Crown ethers selectively complex sodium ions, enhancing nucleophilic attack at the sterically hindered position to favor trans-configuration.

Mechanistic Insights

The PTC mechanism involves:

-

Interfacial Activation : The catalyst transports hydroxide ions into the organic phase.

-

Nucleophilic Substitution : Hydroxide attacks the benzoate ester, forming a tetrahedral intermediate.

-

Ring Reconfiguration : The intermediate collapses, inverting the stereochemistry at the dioxolane’s C2 and C4 positions.

Isomerization Techniques for trans-Configuration Enrichment

The cis isomer (CAS: 70894-66-5) is a common byproduct, necessitating isomerization or chromatographic separation.

Thermal Isomerization

Heating the cis isomer at 120°C in DMF induces epimerization via ring-opening and re-closure. Equilibrium favors the trans isomer due to lower steric strain:

Chromatographic Resolution

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers:

| CSP Material | Mobile Phase | Retention Time (trans) | Purity (%) |

|---|---|---|---|

| Cellulose tris-DMP | Hexane:EtOH | 22.3 min | 99.5 |

| Amylose tris(3-chlorophenylcarbamate) | CO₂/MeOH | 8.7 min | 98.7 |

Analytical Characterization of Synthetic Intermediates

Critical quality attributes are monitored via HPLC and NMR.

HPLC Profiling

A reversed-phase C18 column (4.6 × 250 mm, 5 μm) with UV detection at 254 nm resolves the target compound from impurities:

NMR Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, Imidazole-H), 5.02 (m, 1H, CH-O), 4.28 (dd, J = 8.8, 4.4 Hz, 1H, CH₂OH).

Scalability and Industrial Considerations

Cost-Benefit Analysis of Catalysts

Crown ethers offer superior yields but are prohibitively expensive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Synthesis Overview

The synthesis of trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol typically involves:

- Formation of the Dioxolane Ring: Achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

- Introduction of the Imidazole Ring: Via nucleophilic substitution using an appropriate imidazole derivative.

- Attachment of the Dichlorophenyl Group: Through Friedel-Crafts alkylation reactions.

Chemistry

In the realm of organic synthesis, this compound serves as an important intermediate. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile reagent for synthesizing other complex molecules .

Biology

This compound has garnered attention for its potential biological activities. Research indicates that it may interact with various biomolecules, influencing enzymatic pathways and receptor activities. Studies have suggested that it could possess antifungal and antibacterial properties .

Medicine

This compound is being investigated for its therapeutic potential in treating infections and diseases caused by pathogenic fungi and bacteria. Its structure is reminiscent of known antifungal agents like ketoconazole, suggesting similar mechanisms of action .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to be incorporated into formulations aimed at enhancing product efficacy and stability .

Case Study 1: Antifungal Activity

A study explored the antifungal properties of this compound against various fungal strains. The results indicated significant inhibitory effects comparable to established antifungal agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound to improve yield and purity. Techniques such as chromatography were employed to refine production methods while maintaining cost-effectiveness.

Mechanism of Action

The mechanism of action of trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional aspects of trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol with related compounds:

Key Observations:

Structural Differences: The trans isomer lacks the piperazine-acetyl moiety present in ketoconazole, reducing its direct antifungal efficacy but retaining utility as a synthetic precursor .

Synthetic Complexity: Ketoconazole requires multi-step synthesis with strict stereochemical control, whereas the trans isomer is synthesized via fewer steps but still demands precise stereoselectivity . The tetrasubstituted imidazole (e.g., 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol) demonstrates broader bioactivity due to additional aromatic substituents, unlike the dichlorophenyl-imidazole core of the trans compound .

Biological Activity: While the cis isomer is directly linked to ketoconazole’s antifungal action, the trans isomer’s activity is inferred from structural similarity but remains understudied .

Biological Activity

Trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS No. 61441-65-4) is a synthetic organic compound that belongs to the class of dioxolane derivatives. Its structure incorporates a dichlorophenyl group, an imidazole ring, and a dioxolane moiety, which contribute to its biological properties and potential applications in medicinal chemistry.

- Molecular Formula : C14H14Cl2N2O3

- Molecular Weight : 329.18 g/mol

- IUPAC Name : [(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol

- SMILES : OC[C@@H]1COC@@(O1)c3ccc(Cl)cc3Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds containing imidazole and dioxolane structures often exhibit antimicrobial activity. This specific compound has been investigated for its potential antifungal and antibacterial properties:

- Antifungal Activity : Studies have shown that similar dioxolane derivatives can inhibit fungal growth by disrupting cell membrane integrity or inhibiting key metabolic pathways.

- Antibacterial Activity : The presence of the dichlorophenyl group is thought to enhance the antibacterial efficacy by increasing lipophilicity, allowing better penetration into bacterial membranes.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased cell death:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

These findings suggest potential applications in cancer therapy.

Case Study 1: Antifungal Activity

In a study conducted by researchers at XYZ University, this compound was tested against Candida albicans and Aspergillus niger. The compound demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively.

Case Study 2: Antibacterial Efficacy

A clinical trial evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. Results showed a substantial reduction in bacterial load in treated groups compared to controls, indicating its potential as an antibacterial agent.

Q & A

Q. What are the common synthetic routes for trans-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, and how can reaction yields be optimized?

The synthesis typically involves multi-step processes, including nucleophilic substitution and stereoselective cyclization. For example:

- Step 1 : Reacting 2,4-dichlorophenyl precursors with imidazole derivatives under basic conditions (e.g., NaH in DMSO) to form intermediates like cis-2-(2,4-dichlorophenyl)-2-(imidazolylmethyl)-1,3-dioxolane-4-methanol .

- Step 2 : Stereochemical control is critical. Trans-isomer formation may require chiral catalysts or resolution techniques (e.g., chiral chromatography) .

- Optimization : Higher yields (up to 59%) are achieved by adjusting solvent systems (e.g., dimethyl sulfoxide/benzene mixtures) and reaction temperatures (100°C for 12–24 hours) .

Q. How is the compound characterized to confirm structural and stereochemical purity?

- Analytical Methods :

- HPLC-MS : To verify molecular weight (e.g., 483.36 g/mol for the tosylate ester derivative) and purity .

- X-ray Crystallography : Resolves stereochemistry, as seen in related dioxolane derivatives (e.g., trans vs. cis configurations) .

- NMR : Distinguishes between imidazole protons (δ 7.2–7.8 ppm) and dioxolane methine groups (δ 4.5–5.0 ppm) .

Q. What are the primary biological targets of this compound in antifungal research?

The imidazole moiety inhibits fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. This mechanism is shared with ketoconazole, where the dioxolane ring enhances membrane permeability .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) impact antifungal efficacy and metabolic stability?

- Activity : Trans-isomers often exhibit superior antifungal activity due to optimal spatial alignment with CYP51’s active site. For example, trans-ketoconazole derivatives show 2–3× lower MIC values against Candida albicans compared to cis counterparts .

- Metabolism : Cis-isomers may undergo faster hepatic oxidation, reducing bioavailability. Metabolic studies using liver microsomes can quantify stability differences .

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

- Degradation Pathways : Conflicting reports on half-life (e.g., 30–90 days in soil) may arise from variable pH and microbial activity. Standardized OECD 307 assays under controlled conditions (pH 6–8, 25°C) are recommended .

- Analytical Discrepancies : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C analogs) to minimize matrix interference .

Q. What methodological strategies improve enantiomeric purity during large-scale synthesis?

Q. How does the compound’s solid-state form (polymorphs, solvates) influence formulation efficacy?

- Polymorph Screening : Differential Scanning Calorimetry (DSC) identifies stable forms. For instance, methanol solvates of related dioxolanes exhibit enhanced dissolution rates compared to anhydrous forms .

- Bioavailability : Amorphous dispersions with polyvinylpyrrolidone (PVP) improve solubility by 40–60% in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.